1-(3-Fluorophenyl)pentan-1-amine
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Overview
Description
1-(3-Fluorophenyl)pentan-1-amine is an organic compound with the molecular formula C11H16FN It is a derivative of phenylpentanamine, where a fluorine atom is substituted at the third position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorophenyl)pentan-1-amine typically involves the reaction of 3-fluorobenzaldehyde with a suitable amine precursor under reductive amination conditions. One common method is as follows:
Step 1: React 3-fluorobenzaldehyde with n-pentylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Step 2: Purify the resulting product using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorophenyl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylpentanamines.
Scientific Research Applications
1-(3-Fluorophenyl)pentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)pentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom on the phenyl ring can influence the compound’s binding affinity and selectivity. The compound may modulate the activity of specific pathways, leading to various biological effects.
Comparison with Similar Compounds
1-(3-Fluorophenyl)pentan-1-amine can be compared with other similar compounds such as:
1-(4-Fluorophenyl)pentan-1-amine: Differing only in the position of the fluorine atom, which can affect its chemical and biological properties.
1-(3-Chlorophenyl)pentan-1-amine: Substitution of fluorine with chlorine can lead to differences in reactivity and biological activity.
1-(3-Methylphenyl)pentan-1-amine: The presence of a methyl group instead of fluorine can significantly alter the compound’s properties.
Properties
Molecular Formula |
C11H16FN |
---|---|
Molecular Weight |
181.25 g/mol |
IUPAC Name |
1-(3-fluorophenyl)pentan-1-amine |
InChI |
InChI=1S/C11H16FN/c1-2-3-7-11(13)9-5-4-6-10(12)8-9/h4-6,8,11H,2-3,7,13H2,1H3 |
InChI Key |
OXFNDJHCDJMSLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC(=CC=C1)F)N |
Origin of Product |
United States |
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